molecular formula C10H8N2O B12951730 1-Methyl-2-oxoindoline-7-carbonitrile

1-Methyl-2-oxoindoline-7-carbonitrile

Cat. No.: B12951730
M. Wt: 172.18 g/mol
InChI Key: JONFMYWRPZDIBS-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoindoline-7-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach involves the reaction of isatin derivatives with methylamine, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxoindoline-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to therapeutic effects. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-oxoindoline-7-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Ongoing research continues to uncover its potential, promising new advancements in science and technology.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-methyl-2-oxo-3H-indole-7-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3

InChI Key

JONFMYWRPZDIBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)C#N

Origin of Product

United States

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